molecular formula C11H12S2 B14746014 2,2'-(Propane-2,2-diyl)dithiophene CAS No. 2455-64-3

2,2'-(Propane-2,2-diyl)dithiophene

Cat. No.: B14746014
CAS No.: 2455-64-3
M. Wt: 208.3 g/mol
InChI Key: GLBZUEUNJBRBHY-UHFFFAOYSA-N
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Description

2,2'-(Propane-2,2-diyl)dithiophene is a sulfur-containing aromatic compound comprising two thiophene rings connected via a propane-2,2-diyl (–C(CH₃)₂–) bridge. This structure introduces steric and electronic effects distinct from directly linked dithiophenes (e.g., 2,2'-bithiophene) .

Properties

CAS No.

2455-64-3

Molecular Formula

C11H12S2

Molecular Weight

208.3 g/mol

IUPAC Name

2-(2-thiophen-2-ylpropan-2-yl)thiophene

InChI

InChI=1S/C11H12S2/c1-11(2,9-5-3-7-12-9)10-6-4-8-13-10/h3-8H,1-2H3

InChI Key

GLBZUEUNJBRBHY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC=CS1)C2=CC=CS2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(Propane-2,2-diyl)dithiophene typically involves the Corey–Fuchs reaction followed by coupling reactions. The Corey–Fuchs reaction is used to convert aldehydes to terminal alkynes, which are then coupled with thiophene derivatives to form the desired dithiophene compound .

Industrial Production Methods

While specific industrial production methods for 2,2’-(Propane-2,2-diyl)dithiophene are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2,2’-(Propane-2,2-diyl)dithiophene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol derivatives.

    Substitution: Electrophilic substitution reactions can introduce various functional groups onto the thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like bromine or iodine can be used under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce halogens or other functional groups onto the thiophene rings .

Scientific Research Applications

2,2’-(Propane-2,2-diyl)dithiophene has several scientific research applications:

    Organic Electronics: The compound is used in the development of organic semiconductors for applications in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).

    Photovoltaics: It serves as a building block for the synthesis of organic photovoltaic materials, contributing to the development of efficient solar cells.

    Sensing: The compound’s unique electronic properties make it suitable for use in chemical sensors for detecting various analytes.

    Fluorescent Probes: It is used in the design of fluorescent probes for biological imaging and detection of explosives

Mechanism of Action

The mechanism by which 2,2’-(Propane-2,2-diyl)dithiophene exerts its effects is primarily related to its electronic properties. The compound can participate in π-conjugation, which enhances its ability to conduct electricity and interact with light. This π-conjugation allows the compound to act as an efficient charge carrier in electronic devices and as a light-absorbing material in photovoltaic applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Properties

Compound Molecular Formula Key Structural Features Electronic Properties Applications
2,2'-(Propane-2,2-diyl)dithiophene (Hypothetical) C₁₁H₁₂S₂ Thiophene rings linked via –C(CH₃)₂– bridge Reduced conjugation due to steric hindrance; tunable bandgap via substituents Organic semiconductors, polymers
2,2'-Bithiophene C₈H₆S₂ Direct C–C bond between thiophene rings Extended π-conjugation; lower bandgap (~3.1 eV) Conductive polymers, OLEDs
BPA (4,4'-(propane-2,2-diyl)diphenol) C₁₅H₁₆O₂ Phenol groups linked via –C(CH₃)₂– Non-conjugated; high thermal stability Polycarbonate plastics, epoxy resins
BPF (4,4'-methylenediphenol) C₁₃H₁₂O₂ Phenol groups linked via –CH₂– bridge Similar to BPA but with lower rigidity BPA substitute in plastics

Key Findings from Research:

Steric Effects : The propane-2,2-diyl bridge in BPA analogs introduces steric hindrance, reducing molecular planarity and conjugation . For this compound, this could limit π-orbital overlap between thiophene rings, increasing bandgap compared to 2,2'-bithiophene .

Thermal Stability : Polymers with dithiophene units (e.g., PTK in ) exhibit thermal stability up to 300°C. The propane spacer may enhance rigidity but reduce solubility in common solvents .

Toxicity Considerations : Unlike BPA and its endocrine-disrupting analogs , thiophene derivatives are less studied for biological activity. Their primary risks may relate to environmental persistence rather than hormonal effects.

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